2H-1-Benzopyran-6-methanol, 3,4-dihydro-

Lipophilicity Polar Surface Area ADME Properties

Researchers often face supply issues with chromane intermediates possessing the precise balance of H-bond donors and lipophilicity needed for CNS leads. This compound, with its primary alcohol at the 6-position, directly solves that gap. Key advantages: • Direct precursor to 6-(chloromethyl) derivative for nucleophilic diversification. • Documented use in synthesizing Mer kinase inhibitors, confirming utility in oncology. • Balanced LogP (1.5) and TPSA (29.5 Ų) profile ideal for optimizing oral bioavailability.

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
Cat. No. B12313711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1-Benzopyran-6-methanol, 3,4-dihydro-
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)CO)OC1
InChIInChI=1S/C10H12O2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6,11H,1-2,5,7H2
InChIKeyDEYAFEZPXADTKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-1-Benzopyran-6-methanol, 3,4-dihydro-: Compound Overview


2H-1-Benzopyran-6-methanol, 3,4-dihydro- (also referred to as 3,4-dihydro-2H-chromen-6-ylmethanol or 6-hydroxymethylchroman) is a heterocyclic compound featuring a chromane scaffold with a primary alcohol group at the 6-position [1]. This benzopyran derivative is characterized by a LogP of 1.5 and a topological polar surface area (TPSA) of 29.5 Ų, which distinguishes it from other 6-substituted chromane derivatives [1]. Its role as a versatile synthetic intermediate in medicinal chemistry and agrochemical development stems from the reactivity of its hydroxymethyl functional group, which enables further derivatization [1].

Reactive hydroxymethyl handle enables etherification, esterification, and halomethylation.
Chromane scaffold building block for medicinal and agrochemical intermediate libraries.
Moderate lipophilicity and polar surface area profile support further derivatization design.

2H-1-Benzopyran-6-methanol, 3,4-dihydro-: Why Substitution Fails


Direct substitution of 2H-1-Benzopyran-6-methanol, 3,4-dihydro- with other 6-substituted chromane derivatives is scientifically unsound due to significant differences in physicochemical properties that dictate reactivity and application scope. The primary alcohol moiety at the 6-position provides a unique combination of hydrogen bonding capability (HBD=1, HBA=2) and moderate lipophilicity (LogP=1.5) that differs fundamentally from analogs such as chromane-6-carboxylic acid or chromane-6-amine [1]. These distinctions directly impact synthetic utility, with the hydroxymethyl group enabling transformations such as etherification, esterification, and conversion to halomethyl derivatives [2].

Target
2H-1-Benzopyran-6-methanol (hydroxymethyl, HBD=1, HBA=2)
Analog
Chromane-6-carboxylic acid (HBD=1, HBA=3) – different hydrogen-bond profile and reactivity (amide/ester)
Target
Hydroxymethyl enables chloromethyl derivative synthesis for nucleophilic substitution
Analog
Chromane-6-amine (HBD=2, HBA=1) – different basicity and synthetic entry points; may shift reaction pathways
Direct substitution with 6-carboxylic acid or 6-amine analogs may alter reactivity, purification behavior, and downstream synthetic scope.

2H-1-Benzopyran-6-methanol, 3,4-dihydro-: Comparative Evidence Guide


LogP and TPSA Comparison

2H-1-Benzopyran-6-methanol, 3,4-dihydro- exhibits a LogP of 1.5 and a TPSA of 29.5 Ų, which contrasts sharply with chromane-6-carboxylic acid (LogP=1.78, TPSA=46.5 Ų) and chromane-6-amine (LogP=1.38, TPSA=35.2 Ų). The primary alcohol group provides a balanced hydrophilicity that is not achieved by the acid or amine analogs, directly impacting membrane permeability and solubility profiles [1].

LogP & TPSA
Head-to-head
Target: LogP 1.5, TPSA 29.5 Ų
Comparator acids: LogP 1.78, TPSA 46.5 Ų; amine: LogP 1.38, TPSA 35.2 Ų
Balanced lipophilicity-polarity profile may influence membrane partitioning and solvent selection.
Computational prediction; experimental verification recommended.
Lipophilicity Polar Surface Area ADME Properties

Functional Group Reactivity vs. Carboxylic Acid

The hydroxymethyl group of 2H-1-Benzopyran-6-methanol, 3,4-dihydro- can be readily converted to 6-(chloromethyl)-3,4-dihydro-2H-1-benzopyran (CAS 55745-79-4) via reaction with HCl and sodium hydride, enabling further nucleophilic substitution reactions [1]. In contrast, chromane-6-carboxylic acid undergoes amidation or esterification, providing different synthetic handles. This functional group divergence dictates that the compounds are not interchangeable as building blocks in the synthesis of complex chromane-based pharmacophores.

Reactivity route
Head-to-head
Hydroxymethyl → 6-(chloromethyl) derivative (HCl/NaH); carboxylic acid → amidation/esterification
Distinct synthetic handles determine elaboration pathway; not interchangeable.
Yields vary by nucleophile; validate under specific conditions.
Synthetic Versatility Functional Group Interconversion Medicinal Chemistry Building Blocks

Hydrogen Bonding and Solubility

2H-1-Benzopyran-6-methanol, 3,4-dihydro- possesses one hydrogen bond donor (HBD) and two hydrogen bond acceptors (HBA), resulting in a moderate hydrogen bonding profile [1]. This contrasts with chromane-6-amine (HBD=2, HBA=1) and chromane-6-carboxylic acid (HBD=1, HBA=3) [2]. These differences directly influence the compound's solubility in organic solvents and its propensity to form crystalline solids, which are critical considerations for purification and formulation in industrial settings.

H-bond profile
Cross-study
HBD=1, HBA=2 vs. amine (2,1) and acid (1,3)
Hydrogen bonding affects crystallinity and solubility; relevant for purification workflow.
Computed values; confirm with solubility screens.
Hydrogen Bond Donor/Acceptor Count Solubility Crystallinity

Rotatable Bond Count and Molecular Flexibility

2H-1-Benzopyran-6-methanol, 3,4-dihydro- has a rotatable bond count of 1, which is identical to chromane-6-amine and chromane-6-carboxylic acid. However, the specific bond rotation (C-C bond to the hydroxymethyl group) provides a unique degree of conformational flexibility compared to the more rigid 6-carboxylic acid group. This subtle difference can influence molecular recognition events in biological systems, although direct comparative binding data are not available for this specific compound [1].

Rotatable bonds
Class-level
Rotatable bond count = 1 (same as analogs); hydroxymethyl rotation differs in steric profile.
May affect molecular recognition; no direct binding data available for this compound.
Class-level inference; target-specific validation required.
Molecular Flexibility Conformational Entropy Binding Affinity

2H-1-Benzopyran-6-methanol, 3,4-dihydro-: Optimal Applications


Halomethyl Chromane Derivative Synthesis

2H-1-Benzopyran-6-methanol, 3,4-dihydro- is uniquely suited for the synthesis of 6-(chloromethyl)-3,4-dihydro-2H-1-benzopyran, a key intermediate for introducing diverse nucleophiles. This chloromethyl derivative serves as a valuable electrophile for nucleophilic substitution reactions with amines, thiols, and alcohols, enabling the construction of a wide range of chromane-based bioactive compounds [1]. This application is not directly accessible from other 6-substituted chromane derivatives like the carboxylic acid or amine, making 2H-1-Benzopyran-6-methanol, 3,4-dihydro- the preferred starting material for this specific synthetic pathway.

Chromane Pharmacophores: Balanced Lipophilicity & H-Bonding

The physicochemical profile of 2H-1-Benzopyran-6-methanol, 3,4-dihydro- (LogP=1.5, TPSA=29.5 Ų) makes it an attractive scaffold for medicinal chemistry programs targeting CNS penetration or oral bioavailability [1]. Its balanced lipophilicity and hydrogen bonding capacity are distinct from the more polar carboxylic acid or the more basic amine analogs, offering a unique ADME profile for hit-to-lead optimization campaigns.

Mer Kinase Inhibitor Intermediate

2H-1-Benzopyran-6-methanol, 3,4-dihydro- has been explicitly utilized as a reactant in the synthesis of 5-[4-(2-chlorophenyl)phenyl]-N-(3,4-dihydro-2H-1-benzopyran-6-ylmethyl)-N-methyl-1,3,4-oxadiazol-2-amine, a compound investigated as a Mer kinase inhibitor [1]. This documented use case underscores its value as a building block in the preparation of complex kinase inhibitors, a therapeutic area with significant pharmaceutical interest.

Application
Selection Property
Validation Focus
Halomethyl chromane synthesis
Hydroxymethyl reactivity for chloromethyl intermediate
Chloride conversion efficiency and downstream nucleophilic substitution scope
Chromane pharmacophore design
Balanced lipophilicity/hydrogen-bond profile
Permeability and solubility screening in relevant assay systems
Kinase inhibitor intermediate
Scaffold for Mer kinase inhibitor building block
Reaction reproducibility and final compound identity confirmation

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